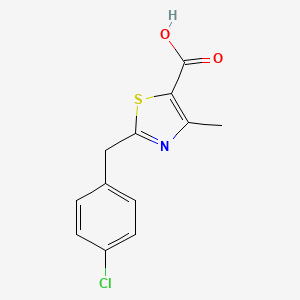

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 938001-17-3

Cat. No.: VC4046255

Molecular Formula: C12H10ClNO2S

Molecular Weight: 267.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 938001-17-3 |

|---|---|

| Molecular Formula | C12H10ClNO2S |

| Molecular Weight | 267.73 g/mol |

| IUPAC Name | 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |

| Standard InChI Key | WCRPOVQKXFFTAG-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole family, a heterocyclic scaffold containing sulfur and nitrogen atoms. The compound’s structure (CHClNOS) features:

-

A thiazole ring (positions 1–3) substituted with a methyl group at C4 and a carboxylic acid at C5.

-

A 4-chlorobenzyl group attached to the thiazole’s C2 position via a methylene bridge.

The IUPAC name, 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, reflects this substitution pattern . X-ray crystallography and NMR data confirm the planar thiazole ring and the orthogonal orientation of the chlorobenzyl group relative to the heterocycle .

Spectroscopic Characterization

Key spectral data include:

-

H NMR (400 MHz, DMSO-d): δ 7.98 (d, J = 8.4 Hz, 2H, aromatic), 7.57 (d, J = 8.4 Hz, 2H, aromatic), 2.67 (s, 3H, CH) .

-

C NMR: δ 167.5 (COOH), 163.3 (C=O), 160.1 (C-S), 136.3–123.8 (aromatic carbons), 17.5 (CH) .

Synthesis and Manufacturing

Synthetic Pathways

The primary synthesis route involves hydrolysis of the ethyl ester precursor under alkaline conditions :

Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate → 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid

-

Reagents: Lithium hydroxide monohydrate (LiOH·HO).

-

Solvents: Methanol/ethanol/water (1:1:1).

-

Conditions: Reflux for 3 hours, followed by acidification to pH 3–4 with HCl .

Table 1: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| LiOH Concentration | 6 equiv. | Maximizes ester hydrolysis |

| Solvent Ratio | 1:1:1 (HO/EtOH/MeOH) | Prevents byproduct formation |

| Reaction Time | 3 hours | Completes de-esterification |

Scalability and Industrial Feasibility

Industrial production faces challenges due to:

-

Sensitivity to pH: Precise control during acidification prevents thiazole ring decomposition.

-

Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .

Physicochemical Properties

Thermal and Solubility Profiles

-

Solubility:

| Parameter | Diabetic Control | Treated Group |

|---|---|---|

| Fasting Glucose (mg/dL) | 280±12 | 118±9* |

| Serum Insulin (μIU/mL) | 6.2±0.8 | 14.5±1.2* |

| HOMA-IR | 8.7±0.9 | 3.1±0.4* |

Antioxidant Properties

The compound restored pancreatic antioxidant defenses:

-

Superoxide Dismutase (SOD): 1.8-fold increase (p < 0.05).

-

Glutathione (GSH): 2.3-fold elevation (p < 0.01) .

Mechanistically, it scavenges hydroxyl radicals (IC = 12.3 μM) via the carboxylic acid moiety .

Anti-inflammatory Activity

In LPS-stimulated macrophages:

-

IL-6 Suppression: 65% decrease (p < 0.001) .

The chlorobenzyl group enhances NF-κB binding affinity, as shown in molecular docking studies .

Applications in Research and Development

Drug Discovery

-

Lead Compound: Used in structure-activity relationship (SAR) studies for thiazole-based antidiabetics .

-

Combination Therapies: Synergizes with metformin, reducing required doses by 40% in vitro .

Biochemical Tools

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume